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Compound of Interest

Compound Name: 5-Propanoyl-1,3-benzodioxole

CAS No.: 28281-49-4

Cat. No.: B131744

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a heterocyclic organic motif, has emerged as a privileged

structure in medicinal chemistry, demonstrating a wide spectrum of therapeutic properties. This

technical guide provides an in-depth overview of the current research on 1,3-benzodioxole

derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. This

document details the mechanisms of action, summarizes quantitative biological data, provides

exemplary experimental protocols, and visualizes key cellular pathways and workflows.

Anticancer Properties of 1,3-Benzodioxole
Derivatives
Derivatives of 1,3-benzodioxole have shown significant promise as anticancer agents,

exhibiting cytotoxic effects against a variety of cancer cell lines. The primary mechanism of

action for many of these compounds involves the induction of oxidative stress and subsequent

apoptosis through the inhibition of the thioredoxin (Trx) system.[1][2]
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Mechanism of Action: Inhibition of the Thioredoxin
System
The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and

NADPH, is a crucial antioxidant system often overexpressed in cancer cells to counteract the

high levels of reactive oxygen species (ROS) associated with rapid proliferation and metabolic

activity.[2] Certain 1,3-benzodioxole derivatives can inhibit TrxR, leading to an accumulation of

ROS, which in turn triggers downstream apoptotic signaling pathways.[2] This targeted

approach offers a promising strategy for selective cancer cell killing.
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Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,3-benzodioxole

derivatives against various human cancer cell lines, with data presented as IC50 values (the

concentration required to inhibit 50% of cell growth).

Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

MAZ2 Molm-13 (Leukemia) < 1 [2]

MAZ2 NB4 (Leukemia) < 1 [2]

MAZ2
HeLa (Cervical

Cancer)
< 1 [2]

MAZ2 4T1 (Breast Cancer) < 1 [2]

6-(4-

aminobenzoyl)-1,3-

benzodioxole-5-acetic

acid methyl ester

52 human cancer cell

lines
0.1 - 10 [1]

(E)-3-(benzo[d]

[1]dioxol-5-yl)-N-(4-

((4-ethylpiperazin-1-

yl)methyl)-3-

(trifluoromethyl)phenyl

)acrylamide (YL201)

MDA-MB-231 (Breast

Cancer)
4.92 ± 1.09

Deuterated noscapine

derivative 14e

MCF-7 (Breast

Cancer)
1.50 [3]

Dioxino-containing

analogue 20

MCF-7 (Breast

Cancer)
0.73 [3]

Antimicrobial Properties of 1,3-Benzodioxole
Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11097785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097785/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_The_Use_of_4_7_Dimethoxy_5_methyl_1_3_benzodioxole_in_the_Development_of_Antitumor_Agents.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_The_Use_of_4_7_Dimethoxy_5_methyl_1_3_benzodioxole_in_the_Development_of_Antitumor_Agents.pdf
https://pubmed.ncbi.nlm.nih.gov/38159496/
https://pubmed.ncbi.nlm.nih.gov/38159496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131744?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Several 1,3-benzodioxole derivatives have demonstrated notable activity against a range of

pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption

of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Activity
The antimicrobial efficacy of various 1,3-benzodioxole derivatives is presented below as

Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the

compound that prevents visible growth of a microorganism.

Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

Schiff base derivative

(2)

Staphylococcus

aureus (MRSA)

Not specified, but

active
[4]

Peptidyl derivative Bacillus subtilis
Growth promotion

observed
[5]

Benzonaptho and tolyl

substituted derivatives

Klebsiella

pneumoniae
10-20 [6]

1-naphthyloxy

derivative (CPD20)

Streptococcus

pyogenes
2.5 [7]

1-naphthyloxy

derivative (CPD20)

Staphylococcus

aureus
2.5 [7]

1-naphthyloxy

derivative (CPD20)
Enterococcus faecalis 5 [7]

Anti-inflammatory Properties of 1,3-Benzodioxole
Derivatives
The anti-inflammatory potential of 1,3-benzodioxole compounds has been attributed to their

ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory

response.

Mechanism of Action: COX Inhibition
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Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are enzymes responsible for the

synthesis of prostaglandins, which are pro-inflammatory molecules. By inhibiting these

enzymes, 1,3-benzodioxole derivatives can effectively reduce inflammation.
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Quantitative Anti-inflammatory Activity
The following table provides the IC50 values for the inhibition of COX-1 and COX-2 enzymes

by selected 1,3-benzodioxole derivatives.
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Compound/Derivati
ve

Target IC50 (µM) Reference

Dihydropyrazole

derivative 4b
COX-2

More potent than

Celecoxib (IC50 =

1.29 µM)

[8]

Ketoester 3b COX-1 1.12 [9]

Ketoester 3b COX-2 1.3 [9]

Acetic acid 4f COX-1 0.725 [9]

Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1,3-

benzodioxole derivatives, based on published literature.

General Synthesis of N-(benzo[d][1][3]dioxol-5-yl)-2-
(benzylthio)acetamide Derivatives[1]
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Step 1: Synthesis of 2-(benzylthio)acetic acid

Step 2: Formation of Acyl Chloride

Step 3: Amide Coupling

Thioglycolic acid +
Substituted benzyl bromide

NaOH, EtOH/H2O

Reflux, 3h

Acidification (HCl),
Extraction (Ethyl Acetate)
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Oxalyl chloride,
Dichloromethane

0°C to rt, 1.5h

2-(benzylthio)acetyl chloride

2-(benzylthio)acetyl chloride +
benzo[d][1][3]dioxol-5-amine

Triethylamine,
Dioxane

0°C to rt, 2.5h

Acidification (HCl),
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Step 1: Synthesis of 2-(benzylthio)acetic acid To a solution of thioglycolic acid (1.0 eq) and the

appropriate substituted benzyl bromide (1.0 eq) in ethanol, an aqueous solution of sodium

hydroxide (3.0 eq) is added dropwise. The reaction mixture is refluxed for 3 hours. After

cooling, the ethanol is removed under reduced pressure. The aqueous residue is acidified with

6 M HCl to pH 1-2 and extracted with ethyl acetate. The combined organic layers are dried over

anhydrous magnesium sulfate and concentrated to yield the 2-(benzylthio)acetic acid

derivative.[1]

Step 2: Formation of Acyl Chloride To a solution of the 2-(benzylthio)acetic acid derivative (1.0

eq) in dichloromethane at 0°C, oxalyl chloride (1.2 eq) is added dropwise. The reaction is

stirred at 0°C for 30 minutes and then at room temperature for 1 hour. The solvent and excess

oxalyl chloride are removed under vacuum to give the crude 2-(benzylthio)acetyl chloride.[1]

Step 3: Amide Coupling The crude 2-(benzylthio)acetyl chloride is dissolved in dioxane and

added dropwise to a solution of benzo[d][1]dioxol-5-amine (1.0 eq) and triethylamine (2.0 eq) in

dioxane at 0°C. The reaction is stirred at 0°C for 30 minutes and then at room temperature for

2 hours. The reaction mixture is poured into water and acidified to pH 4-5 with 6 M HCl. The

aqueous phase is extracted with dichloromethane, and the combined organic layers are dried

and concentrated. The final product is purified by column chromatography.[1]

MTT Assay for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well

and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the 1,3-benzodioxole

derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The cell viability is calculated as a percentage of the vehicle-treated control.

Broth Microdilution Method for Antimicrobial Activity
(MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5

McFarland standard.

Serial Dilutions: Perform serial two-fold dilutions of the 1,3-benzodioxole derivative in a 96-

well microtiter plate containing a suitable growth medium.

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no

compound) and a sterility control (no inoculum).

Incubation: Incubate the plates at the appropriate temperature and duration for the specific

microorganism (e.g., 37°C for 18-24 hours for bacteria).

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth of the microorganism is observed.

COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2

enzymes.

Protocol:

Enzyme and Compound Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the

1,3-benzodioxole derivative at various concentrations in a suitable buffer.
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Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15

minutes at room temperature).

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate

for COX enzymes.

Reaction Termination and Detection: Stop the reaction after a defined period and measure

the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition

against the compound concentration.

Signaling Pathways Modulated by 1,3-Benzodioxole
Derivatives
Besides the direct inhibition of the thioredoxin system, 1,3-benzodioxole derivatives have been

implicated in the modulation of key signaling pathways involved in cancer cell proliferation and

survival, such as the MAPK and PI3K pathways. The exact molecular interactions are still

under investigation, but it is hypothesized that the altered redox state induced by these

compounds can impact the activity of kinases within these cascades.
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Conclusion
1,3-Benzodioxole derivatives represent a versatile and promising class of compounds with

significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-

inflammatory activities, coupled with well-defined mechanisms of action, make them attractive

candidates for further drug development. The synthetic accessibility and the possibility of

structural modifications offer a broad scope for optimizing their pharmacological profiles. This

technical guide provides a solid foundation for researchers and drug development

professionals to explore and advance the therapeutic applications of this important chemical

scaffold. Further investigations into their specific molecular targets and in vivo efficacy are

warranted to translate these promising preclinical findings into clinical realities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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